molecular formula C10H8F2N2S B2840872 1-(3,5-Difluorobenzyl)-2-mercaptoimidazole CAS No. 95333-81-6

1-(3,5-Difluorobenzyl)-2-mercaptoimidazole

Cat. No.: B2840872
CAS No.: 95333-81-6
M. Wt: 226.24
InChI Key: WPMVQUHUCQAOBU-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)-2-mercaptoimidazole is an organic compound that features a benzyl group substituted with two fluorine atoms at the 3 and 5 positions, attached to a mercaptoimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluorobenzyl)-2-mercaptoimidazole typically involves the reaction of 3,5-difluorobenzyl bromide with 2-mercaptoimidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluorobenzyl)-2-mercaptoimidazole can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

1-(3,5-Difluorobenzyl)-2-mercaptoimidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in biochemical assays.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorobenzyl)-2-mercaptoimidazole involves its interaction with molecular targets such as enzymes or receptors. The mercapto group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The fluorine atoms on the benzyl ring can enhance binding affinity through interactions with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzyl mercaptan: Similar structure but lacks the imidazole moiety.

    4-Chloro-2-fluorobenzyl mercaptan: Contains a chlorine atom instead of a second fluorine.

    3,4-Difluorobenzyl mercaptan: Fluorine atoms are positioned differently on the benzyl ring.

Uniqueness

1-(3,5-Difluorobenzyl)-2-mercaptoimidazole is unique due to the presence of both the mercaptoimidazole and the 3,5-difluorobenzyl groups, which confer specific chemical properties and potential biological activities not found in the similar compounds listed above.

Properties

IUPAC Name

3-[(3,5-difluorophenyl)methyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2S/c11-8-3-7(4-9(12)5-8)6-14-2-1-13-10(14)15/h1-5H,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMVQUHUCQAOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=S)N1)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80876205
Record name IMIDAZOLE-2-THIONE,3-(3,5-DIFLUOROBENZYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95333-81-6
Record name IMIDAZOLE-2-THIONE,3-(3,5-DIFLUOROBENZYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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